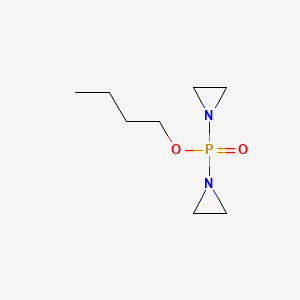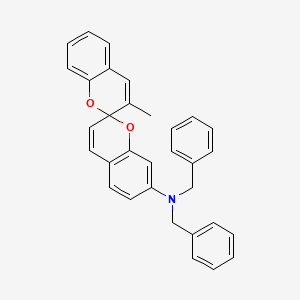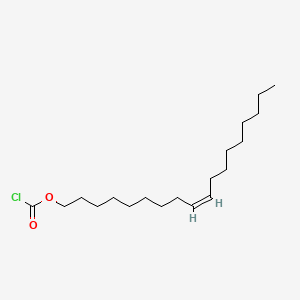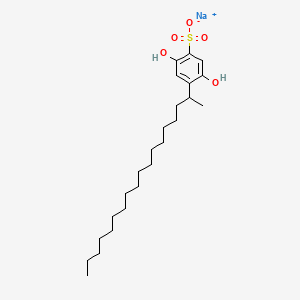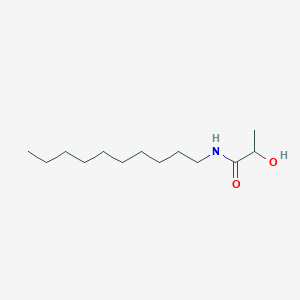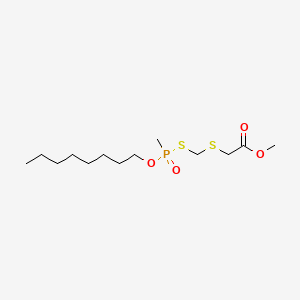
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate is a complex organic compound with a unique structure that combines elements of acetic acid, mercaptomethylthio, and methylphosphonothioate. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate involves multiple steps. The process typically starts with the preparation of the mercaptomethylthio derivative, followed by esterification with acetic acid. The final step involves the reaction with O-octyl methylphosphonothioate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique properties and applications in different fields.
Aplicaciones Científicas De Investigación
Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-(mercaptomethylthio)-, methyl ester
- O-octyl methylphosphonothioate
- Methyl 2-[[methyl(octoxy)phosphoryl]sulfanylmethylsulfanyl]acetate
Uniqueness
What sets acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
72720-14-0 |
|---|---|
Fórmula molecular |
C13H27O4PS2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
methyl 2-[[methyl(octoxy)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C13H27O4PS2/c1-4-5-6-7-8-9-10-17-18(3,15)20-12-19-11-13(14)16-2/h4-12H2,1-3H3 |
Clave InChI |
BCYATZDLGYZPKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(C)SCSCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
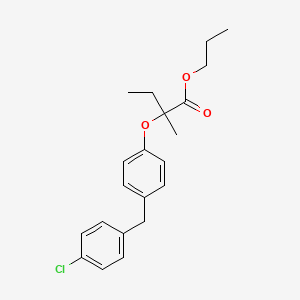
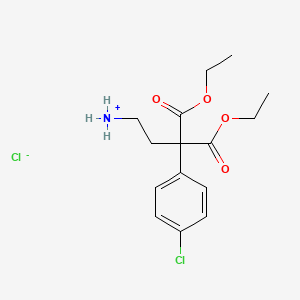

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)

